molecular formula C16H21NO2 B2988981 Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 2160508-36-9

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No. B2988981
CAS RN: 2160508-36-9
M. Wt: 259.349
InChI Key: VDABMMGNMSRJDF-UHFFFAOYSA-N
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Description

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate is a chemical compound with the CAS Number: 2160508-36-9 . It belongs to a class of compounds known as nitroxyl radicals .


Synthesis Analysis

The synthesis of this compound and its derivatives involves several synthetic routes . For instance, one method involves the reaction between benzopyrylium salt and 3,5-dimethoxyphenol in the presence of a chiral catalyst . Another approach uses a SmI2-mediated radical cyclization protocol .


Molecular Structure Analysis

The molecular weight of this compound is 259.35 . Its InChI Code is 1S/C16H21NO2/c18-16(19-12-13-6-2-1-3-7-13)17-14-8-4-9-15(17)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 .


Chemical Reactions Analysis

This compound, as a nitroxyl radical, can efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

One prominent application involves the intramolecular aminocarbonylation reaction catalyzed by palladium, which enables the formation of the 9-azabicyclo[4.2.1]nonane skeleton. This process is instrumental in the formal total synthesis of anatoxin-a, highlighting its utility in complex organic syntheses (C. Oh, Kee-Soo Kim, & W. Ham, 1998). Another example includes the preparation of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes as single diastereomers through intramolecular 1,3-dipolar cycloaddition, showcasing the compound's versatility in generating complex molecular architectures (P. Pádár et al., 2006).

Catalysis and Oxidation Reactions

The compound is also foundational in developing highly active organocatalysts for the oxidation of alcohols to their corresponding carbonyl compounds. The synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) illustrates its efficacy as a stable and unhindered class of nitroxyl radicals, offering a significant advantage over traditional catalysts like TEMPO (M. Shibuya et al., 2009).

Peptidomimetics and Drug Discovery

Furthermore, benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate derivatives are explored as constrained peptidomimetics . An efficient synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid has been reported, underlining its potential in peptide-based drug discovery for generating rigid dipeptide mimetics (P. Mandal et al., 2005).

Molecular Complexity and Novel Compounds Synthesis

The multicomponent cascade reaction of 3-formylchromones with enaminones and heterocyclic ketene aminals (HKAs) to produce functionalized 9-azabicyclo[3.3.1]nonane derivatives demonstrates an innovative approach for synthesizing complex molecules suitable for combinatorial and parallel syntheses (Yinggang Duan et al., 2021).

Future Directions

The future directions of Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate research could involve exploring its potential applications in asymmetric catalysis or as an anticancer agent . Additionally, the development of new synthetic routes could also be a focus of future research .

properties

IUPAC Name

benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(19-12-13-6-2-1-3-7-13)17-14-8-4-9-15(17)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDABMMGNMSRJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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